

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Eudesmin

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Compound of Interest

Compound Name: (+)-Eudesmin

Cat. No.: B200590

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Abstract

(+)-Eudesmin is a lignan found in various plant species, notably in the genus *Magnolia*. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. A thorough understanding of its chemical structure and, critically, its stereochemistry, is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This guide provides a comprehensive overview of the chemical architecture of **(+)-Eudesmin**, detailing its absolute configuration and summarizing key physicochemical and spectroscopic data. Furthermore, it outlines general experimental approaches for its isolation and characterization and visualizes its interaction with key signaling pathways.

Chemical Structure and Nomenclature

(+)-Eudesmin is a furofuran lignan characterized by a central bis-tetrahydrofuran ring system substituted with two 3,4-dimethoxyphenyl groups.

Systematic Name (IUPAC): (3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan[1][2]

Synonyms: Pinoresinol dimethyl ether, (+)-Pinoresinol dimethyl ether[1][2]

Chemical Formula: $C_{22}H_{26}O_6$ [\[1\]](#)[\[2\]](#)

Molecular Weight: 386.44 g/mol [\[2\]](#)

CAS Number: 29106-36-3[\[1\]](#)[\[2\]](#)

The structural backbone of **(+)-Eudesmin** consists of a furo[3,4-c]furan ring. The stereochemistry is crucial to its identity and biological activity.

Stereochemistry and Absolute Configuration

The stereochemical complexity of **(+)-Eudesmin** arises from four chiral centers on the furofuran core. The dextrorotatory enantiomer, **(+)-Eudesmin**, possesses the following absolute configuration as defined by the Cahn-Ingold-Prelog priority rules:

- C-3: S
- C-3a: R
- C-6: S
- C-6a: R

This specific spatial arrangement of the substituents is critical for its biological recognition and activity. The determination of the absolute configuration has been established through spectroscopic techniques and, where applicable, X-ray crystallography[\[3\]](#).

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for **(+)-Eudesmin**, essential for its identification and characterization.

| Property | Value |
|--|---|
| Molecular Formula | C ₂₂ H ₂₆ O ₆ |
| Molecular Weight | 386.44 g/mol |
| Melting Point | 107-108 °C |
| Boiling Point | 517.3 ± 50.0 °C (Predicted) |
| Optical Rotation | The positive sign in "(+)-Eudesmin" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise). The specific rotation value can be experimentally determined using a polarimeter. |
| ¹ H NMR (CDCl ₃) | Chemical shifts (δ) for the protons are observed in the aromatic, methoxy, and furofuran ring regions. Key signals include those for the benzylic protons and the methoxy groups. |
| ¹³ C NMR (CDCl ₃) | Characteristic signals are observed for the aromatic carbons, methoxy carbons, and the carbons of the furofuran core, including the oxygenated carbons. |

Experimental Protocols

Isolation of (+)-Eudesmin

A general procedure for the isolation of **(+)-Eudesmin** from plant material, such as the stem bark of *Magnolia kobus*, involves the following steps:

- **Extraction:** The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as ethanol or ether.
- **Fractionation:** The crude extract is then partitioned between different immiscible solvents of varying polarity to separate compounds based on their solubility.

- Chromatography: The fraction enriched with lignans is further purified using chromatographic techniques. This typically involves column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure **(+)-Eudesmin**[\[1\]](#)[\[4\]](#)[\[5\]](#).

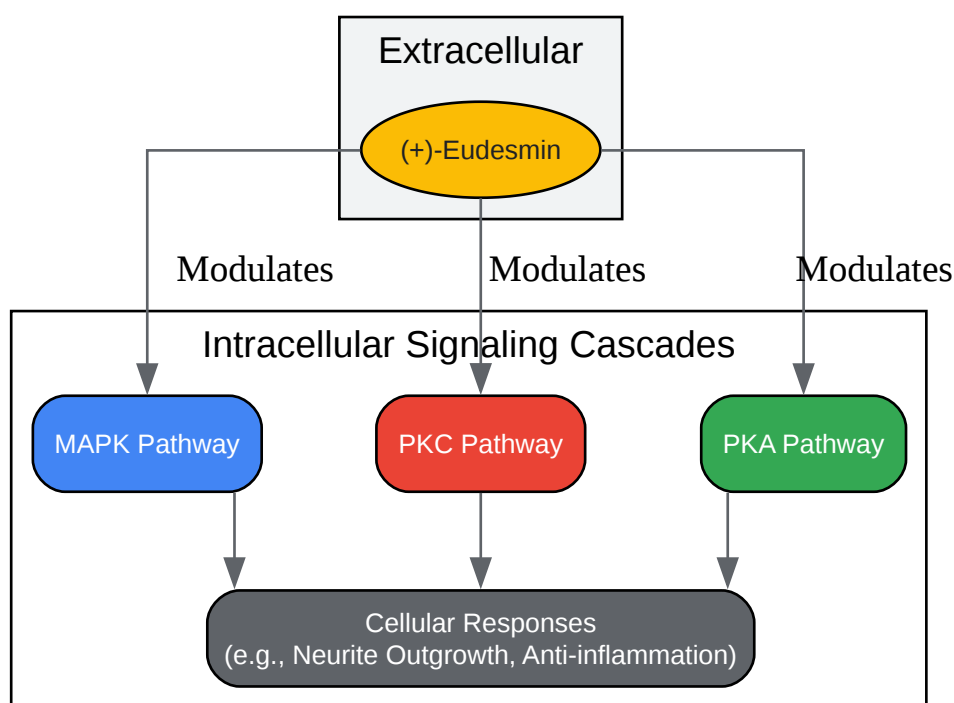
Structural Elucidation

The definitive structure and stereochemistry of isolated **(+)-Eudesmin** are determined through a combination of modern spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the relative stereochemistry of the molecule[\[3\]](#).
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula[\[2\]](#).
- X-ray Crystallography: When suitable single crystals can be obtained, X-ray diffraction analysis provides unambiguous proof of the absolute configuration of the chiral centers[\[3\]](#)[\[6\]](#)[\[7\]](#).
- Optical Rotation: The measurement of the specific rotation using a polarimeter confirms the enantiomeric form of the isolated compound[\[8\]](#)[\[9\]](#)[\[10\]](#).

Signaling Pathway Interactions

(+)-Eudesmin has been reported to exert its biological effects, particularly its neuroprotective and anti-inflammatory activities, by modulating several key intracellular signaling pathways. These include the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase C (PKC), and Protein Kinase A (PKA) pathways[\[1\]](#). The following diagram illustrates the conceptual relationship of **(+)-Eudesmin** with these signaling cascades.



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Conceptual overview of **(+)-Eudesmin**'s interaction with key signaling pathways.

Conclusion

(+)-Eudesmin is a stereochemically defined natural product with significant therapeutic potential. A precise understanding of its three-dimensional structure is fundamental for any research or development effort. This guide has provided a detailed overview of its chemical structure, absolute configuration, and key analytical data. The outlined experimental approaches and the visualization of its interaction with cellular signaling pathways offer a solid foundation for further investigation into the pharmacological applications of this promising lignan.

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